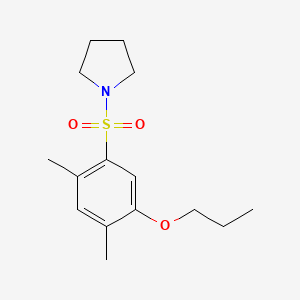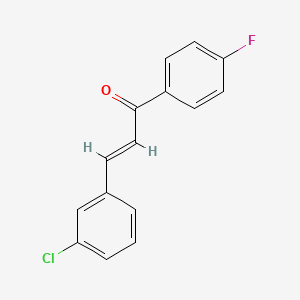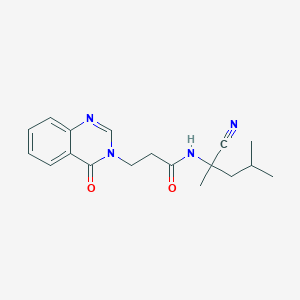
N-(1-cyano-1,3-dimethylbutyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,3-dimethylbutyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a complex organic compound that features a quinazolinone core structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both cyano and amide functional groups, along with the quinazolinone moiety, suggests that it may exhibit a range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-oxo-3,4-dihydroquinazoline and 1-cyano-1,3-dimethylbutylamine.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of N-(1-cyano-1,3-dimethylbutyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide would involve:
Large-scale reactors: To handle the bulk quantities of reactants.
Optimized reaction conditions: Including temperature control, solvent selection, and reaction time to maximize yield and purity.
Automated purification systems: Such as high-performance liquid chromatography (HPLC) for efficient separation and purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can target the cyano group, converting it into an amine.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Including lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Oxidation products: Quinazoline derivatives with altered electronic properties.
Reduction products: Amino derivatives with potential biological activity.
Substitution products: Various substituted amides and nitriles.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known bioactive molecules.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Anticancer Activity: Preliminary studies suggest it may exhibit anticancer properties by interfering with cell proliferation pathways.
Industry
Material Science:
Agriculture: Possible use as a pesticide or herbicide due to its bioactivity.
Mécanisme D'action
The mechanism by which N-(1-cyano-1,3-dimethylbutyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide exerts its effects involves:
Molecular Targets: Likely targets include enzymes and receptors involved in critical biological pathways.
Pathways Involved: The compound may interfere with signaling pathways, such as those regulating cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Cyano-Substituted Amides: Compounds with cyano and amide groups but different core structures.
Uniqueness
Structural Complexity: The combination of a quinazolinone core with cyano and amide groups makes it unique.
Biological Activity: Its specific functional groups may confer unique biological activities not seen in similar compounds.
Conclusion
N-(1-cyano-1,3-dimethylbutyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a compound of significant interest due to its potential applications in various fields. Its unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable target for further research and development.
Propriétés
IUPAC Name |
N-(2-cyano-4-methylpentan-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13(2)10-18(3,11-19)21-16(23)8-9-22-12-20-15-7-5-4-6-14(15)17(22)24/h4-7,12-13H,8-10H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDZWOIDHJVPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)NC(=O)CCN1C=NC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2839941.png)
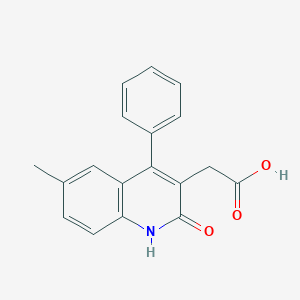
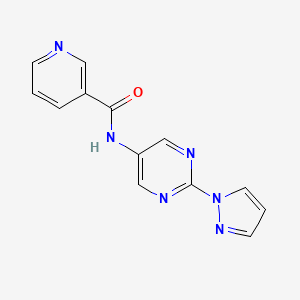
![propan-2-yl 2-[3-oxo-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate](/img/structure/B2839948.png)
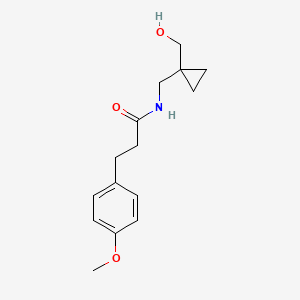
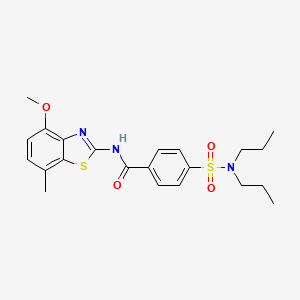
![3-Cyclopropyl-4-(difluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2839953.png)
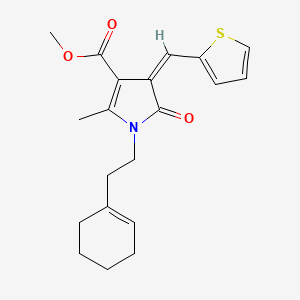
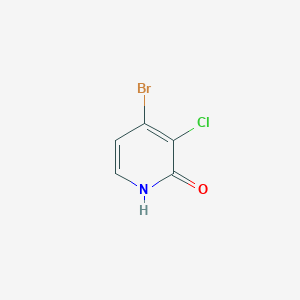
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2839956.png)
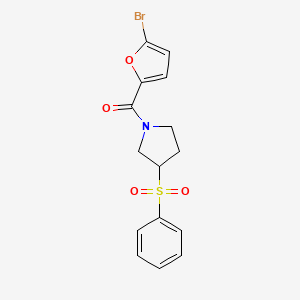
![2-(3,4-Dimethoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2839960.png)
